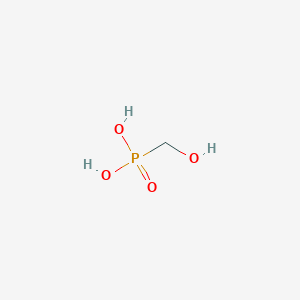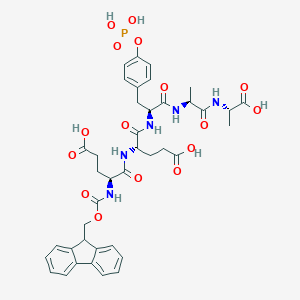
Fmoc-eey(P)AA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-eey(P)AA is a type of peptide that has gained significant attention in scientific research. It is a derivative of the natural amino acid tyrosine and is synthesized using Fmoc chemistry. Fmoc-eey(P)AA has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various applications in scientific research.
Wirkmechanismus
The mechanism of action of Fmoc-eey(P)AA is not fully understood. However, it is believed to work by binding to specific receptors in the body, which triggers a cascade of biochemical reactions. These reactions lead to the activation of various signaling pathways, which ultimately result in the observed physiological effects.
Biochemische Und Physiologische Effekte
Fmoc-eey(P)AA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote wound healing. It has also been found to have antimicrobial properties, making it effective against various types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Fmoc-eey(P)AA in lab experiments include its unique biochemical and physiological effects, as well as its ease of synthesis. However, there are also some limitations to using Fmoc-eey(P)AA in lab experiments. One limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its limited solubility, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Fmoc-eey(P)AA. One direction is the development of new drugs based on its unique biochemical and physiological effects. Another direction is the study of its antimicrobial properties, which may lead to the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of Fmoc-eey(P)AA and its potential applications in scientific research.
Conclusion:
In conclusion, Fmoc-eey(P)AA is a promising candidate for various applications in scientific research. Its unique biochemical and physiological effects make it a valuable tool for the study of various biological processes. While there are limitations to using Fmoc-eey(P)AA in lab experiments, its potential applications make it an exciting area of study for future research.
Synthesemethoden
Fmoc-eey(P)AA is synthesized using the Fmoc chemistry method. The synthesis process involves the protection of the amino group of tyrosine with a Fmoc group, followed by the phosphorylation of the hydroxyl group using phosphoric acid. The Fmoc group is then removed, and the peptide is purified using high-performance liquid chromatography (HPLC). The final product is a white powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Fmoc-eey(P)AA has a wide range of applications in scientific research. It has been used in the development of new drugs, as well as in the study of various biological processes. Fmoc-eey(P)AA has been found to exhibit anti-cancer properties, making it a promising candidate for cancer treatment. It has also been found to have antimicrobial properties, making it useful in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
151957-36-7 |
|---|---|
Produktname |
Fmoc-eey(P)AA |
Molekularformel |
C40H46N5O16P |
Molekulargewicht |
883.8 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-4-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H46N5O16P/c1-21(35(50)42-22(2)39(54)55)41-38(53)32(19-23-11-13-24(14-12-23)61-62(57,58)59)44-36(51)30(15-17-33(46)47)43-37(52)31(16-18-34(48)49)45-40(56)60-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-14,21-22,29-32H,15-20H2,1-2H3,(H,41,53)(H,42,50)(H,43,52)(H,44,51)(H,45,56)(H,46,47)(H,48,49)(H,54,55)(H2,57,58,59)/t21-,22-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
GTADITZBYLFJRH-LKBHVWHPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Sequenz |
EEXAA |
Synonyme |
FMOC-EEY(P)AA FMOC-Glu-Glu-Tyr(P)-Ala-Ala N-(alpha)fluorenylmethoxycarbonyl-glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



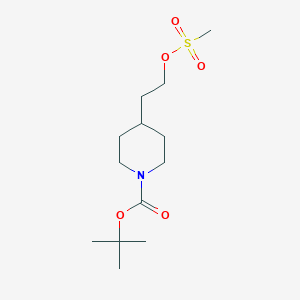
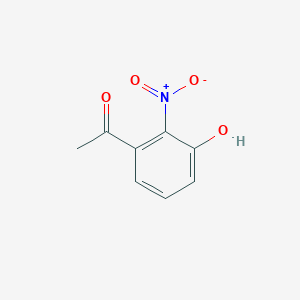
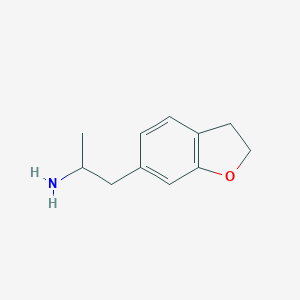
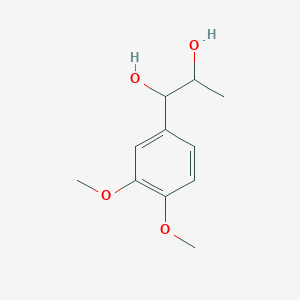
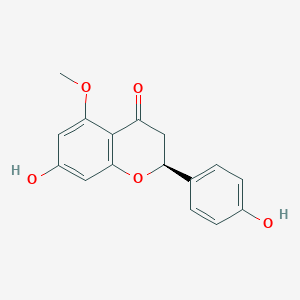
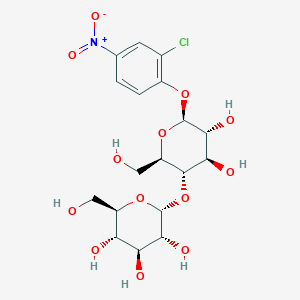
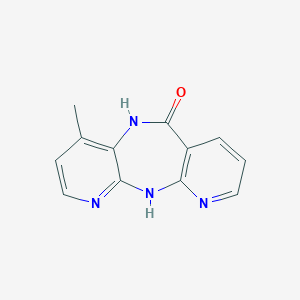
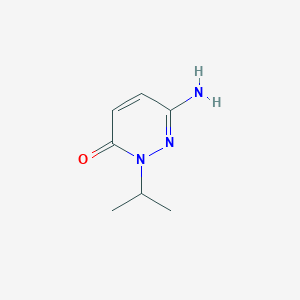

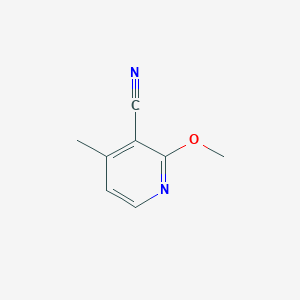
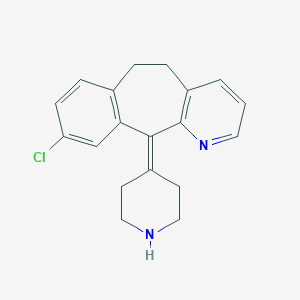
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
